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Compound of Interest

Compound Name: Mesityloxide

Cat. No.: B3055452 Get Quote

A Comprehensive Spectroscopic Guide to Mesityl Oxide

This technical guide provides an in-depth analysis of the spectroscopic data of mesityl oxide (4-

methyl-3-penten-2-one), a common α,β-unsaturated ketone. The intended audience for this

document includes researchers, scientists, and professionals in the field of drug development

and organic chemistry who utilize spectroscopic techniques for molecular characterization. This

guide summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in structured tables, details the experimental protocols for data acquisition, and

provides visualizations for structural correlations and fragmentation pathways.

Spectroscopic Data Summary
The following tables present the key spectroscopic data for mesityl oxide, facilitating easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Mesityl Oxide (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.10 Singlet (broad) 1H Vinylic H (CH=)

~2.16 Singlet 3H Acetyl CH₃

~2.14 Singlet 3H
Vinylic CH₃ (trans to

C=O)

~1.89 Singlet 3H
Vinylic CH₃ (cis to

C=O)

Note: The vinylic proton at ~6.10 ppm may appear as a broad singlet or a very finely split

multiplet due to long-range coupling with the methyl protons.

Table 2: ¹³C NMR Data for Mesityl Oxide (Solvent: CDCl₃)[1][2][3]

Chemical Shift (δ, ppm) Carbon Atom Assignment

~198.4 Carbonyl Carbon (C=O)

~154.8 Vinylic Carbon (-C=(CH₃)₂)

~124.5 Vinylic Carbon (-CH=)

~31.6 Acetyl CH₃

~27.5 Vinylic CH₃ (trans to C=O)

~20.6 Vinylic CH₃ (cis to C=O)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Mesityl Oxide (Liquid Film)[4]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2976, 2939, 2915 C-H Stretch sp³ C-H (Alkyl)

~1690 C=O Stretch α,β-unsaturated Ketone

~1620 C=C Stretch Alkene

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Mesityl Oxide

Mass-to-Charge Ratio
(m/z)

Proposed Fragment Ion Relative Intensity

98 [C₆H₁₀O]⁺˙ (Molecular Ion) Moderate

83 [M - CH₃]⁺ High

55 [M - COCH₃]⁺ High

43 [CH₃CO]⁺ (Acylium ion) Very High (Base Peak)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of neat mesityl oxide is dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a standard 5 mm NMR tube.[5][6][7]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR

spectrometer.[4][8]

¹H NMR Acquisition:

Temperature: 25 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.spcmc.ac.in/uploads/1726667288_PPT-6PSpectroscopicAnalysisPart-6.pdf
https://www.rsc.org/suppdata/c7/qo/c7qo01126a/c7qo01126a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: 0-10 ppm.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Temperature: 25 °C.

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlet

peaks for all carbons.

Spectral Width: 0-220 ppm.

Number of Scans: 512-1024 scans are acquired for a sufficient signal-to-noise ratio.[9]

Relaxation Delay: 2 seconds.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A "neat" spectrum is obtained by placing one drop of pure mesityl oxide

directly onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr)

salt plate. A second salt plate is carefully placed on top to create a thin liquid film between

the plates.[10][11][12]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The prepared salt plate "sandwich" is placed in the sample holder.
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The spectrum is typically recorded over the range of 4000-600 cm⁻¹.

An average of 16-32 scans is collected to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol
Sample Introduction: A dilute solution of mesityl oxide in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via direct injection or

through a gas chromatography (GC) system for separation from any impurities.[13]

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

used.[14]

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV. This standard energy is sufficient to cause reproducible

fragmentation.

Mass Analysis: The instrument scans a mass range, typically from m/z 10 to 200, to detect

the molecular ion and all relevant fragment ions.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus the

mass-to-charge ratio (m/z). The most intense peak is assigned a relative intensity of 100%

(the base peak).

Visualizations
The following diagrams illustrate key structural and procedural aspects of the spectroscopic

analysis of mesityl oxide.
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Caption: General experimental workflow for the spectroscopic analysis of mesityl oxide.

Caption: Correlation between the structure of mesityl oxide and its NMR signals.
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Caption: Major EI fragmentation pathway of mesityl oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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